1-(4-(3-Chlorophenyl)piperazin-1-yl)-2-((4-(4-methoxyphenyl)thiazol-2-yl)thio)ethanone
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Description
1-(4-(3-Chlorophenyl)piperazin-1-yl)-2-((4-(4-methoxyphenyl)thiazol-2-yl)thio)ethanone is a useful research compound. Its molecular formula is C22H22ClN3O2S2 and its molecular weight is 460.01. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research has demonstrated efficient methodologies for synthesizing compounds related to 1-(4-(3-Chlorophenyl)piperazin-1-yl)-2-((4-(4-methoxyphenyl)thiazol-2-yl)thio)ethanone, emphasizing the importance of the N—O bond as an element of chirality and the synthesis of complex molecules with potential biological activities. For instance, a study detailed the synthesis and antimicrobial activity of new pyridine derivatives, indicating a robust interest in developing novel compounds with potential therapeutic applications (Patel, Agravat, & Shaikh, 2011).
Biological Activities
- Antimicrobial and Antifungal Activities : Several studies have synthesized and evaluated the antimicrobial and antifungal activities of compounds related to this compound. These compounds exhibited variable and modest activity against investigated strains of bacteria and fungi, showcasing their potential as antimicrobial agents (Patel, Agravat, & Shaikh, 2011; Gan, Fang, & Zhou, 2010).
- Anticancer Activities : The compound has been part of studies aiming to evaluate its potential anticancer activities, especially concerning breast cancer cells. Notably, derivatives of this compound have shown promising antiproliferative effects, comparing favorably with established anticancer drugs like cisplatin, highlighting the importance of structural modifications in enhancing biological activity (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Pharmacological Evaluation
- Antipsychotic Activity : Research into derivatives of this compound includes evaluating their potential as antipsychotic agents. Compounds designed with the biphenyl moiety linked with aryl piperazine exhibited considerable anti-dopaminergic and anti-serotonergic activity, indicating their potential utility in treating psychiatric disorders (Bhosale, Kanhed, Dash, Suryawanshi, & Mahadik, 2014).
Properties
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2S2/c1-28-19-7-5-16(6-8-19)20-14-29-22(24-20)30-15-21(27)26-11-9-25(10-12-26)18-4-2-3-17(23)13-18/h2-8,13-14H,9-12,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLFJBUMRVGLHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)SCC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.